

Carbodine (Carbocyclic Cytidine): A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: Carbodine

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Abstract

Carbodine, the carbocyclic analogue of cytidine, is a nucleoside analogue that has garnered significant interest for its broad-spectrum antiviral activity. This technical guide provides an in-depth overview of the discovery and synthesis of **carbodine**, intended for researchers, scientists, and professionals in the field of drug development. The document details the initial identification of **carbodine** as a potent antiviral agent, its mechanism of action targeting CTP synthetase, and a comprehensive account of its chemical synthesis. Experimental protocols for key synthetic steps are provided, along with a compilation of quantitative data, including reaction yields and biological activity. Furthermore, this guide includes visualizations of the synthetic pathway and the targeted metabolic pathway to facilitate a deeper understanding of **carbodine**'s chemistry and biological function.

Discovery and Biological Activity

Carbodine, chemically known as (\pm) -4-amino-1-[cis-2,trans-3-dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-2(1H)-pyrimidinone, was first synthesized and reported by Y. Fulmer Shealy and C. Allen O'Dell at the Southern Research Institute. Initial studies revealed its significant antiviral properties.

Carbodine exhibits a broad spectrum of antiviral activity against both RNA and DNA viruses. Its mechanism of action is attributed to the inhibition of CTP (cytidine triphosphate) synthetase,

a key enzyme in the de novo pyrimidine nucleotide biosynthetic pathway.^[1] **Carbodine** is intracellularly phosphorylated to its triphosphate derivative, **carbodine** triphosphate, which then acts as an inhibitor of CTP synthetase. This inhibition disrupts the synthesis of CTP, a vital precursor for RNA and DNA synthesis, thereby impeding viral replication.

Antiviral Activity Data

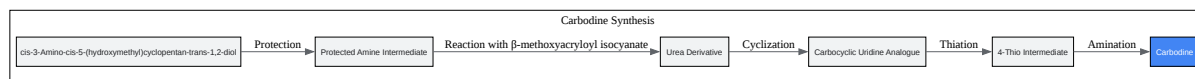
The antiviral efficacy of **carbodine** has been evaluated against a range of viruses. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values from various in vitro studies.

Virus	Cell Line	IC ₅₀ (µg/mL)	Reference
Influenza A (H1N1)	Madin-Darby canine kidney (MDCK)	2.6	^[1]
Herpes Simplex Virus Type 1 (HSV-1)	Vero	Active	
Herpes Simplex Virus Type 2 (HSV-2)	Vero	Active	
Vaccinia Virus	HeLa	1.5	
Vesicular Stomatitis Virus (VSV)	HeLa	0.5	
Reovirus Type 1	HeLa	1.5	
Sindbis Virus	HeLa	0.5	

Chemical Synthesis of Carbodine

The synthesis of **carbodine** has been approached through various routes, with the initial syntheses being developed by Shealy and O'Dell. A common strategy involves the construction of the carbocyclic sugar moiety followed by the coupling of the pyrimidine base. A representative synthetic scheme is outlined below.

Synthetic Workflow Diagram



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Caption: A generalized workflow for the synthesis of **carbodine**.

Experimental Protocols

The following protocols are based on the methods described by Shealy and O'Dell.

Step 1: Synthesis of (±)-1-[cis-2,trans-3-Diacetoxy-cis-4-(acetoxymethyl)cyclopentyl]-3-(β-methoxyacryloyl)urea

- To a solution of (±)-cis-3-amino-cis-5-(hydroxymethyl)cyclopentan-trans-1,2-diol in pyridine, acetic anhydride is added, and the mixture is stirred to yield the triacetylated amino alcohol.
- The triacetylated amino alcohol is then reacted with β-methoxyacryloyl isocyanate in a suitable solvent such as benzene.
- The resulting product, (±)-1-[cis-2,trans-3-diacetoxy-cis-4-(acetoxymethyl)cyclopentyl]-3-(β-methoxyacryloyl)urea, is isolated and purified by crystallization.

Step 2: Synthesis of (±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]uracil (Carbocyclic Uridine)

- The urea derivative from the previous step is treated with a base, such as sodium hydroxide in aqueous ethanol, to effect cyclization and deprotection of the acetyl groups.
- The reaction mixture is neutralized, and the product, carbocyclic uridine, is isolated by crystallization.

Step 3: Synthesis of (±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-4-thiouracil

- Carbocyclic uridine is reacted with phosphorus pentasulfide in pyridine to convert the uracil moiety to a thiouracil.
- The product is isolated and purified.

Step 4: Synthesis of (±)-4-Amino-1-[cis-2,trans-3-dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-2(1H)-pyrimidinone (**Carbodine**)

- The 4-thiouracil derivative is treated with ammonia in a sealed tube or autoclave.
- The ammonia displaces the thio group to form the corresponding cytosine analogue, **carbodine**.
- The final product is purified by recrystallization.

Quantitative Synthetic Data

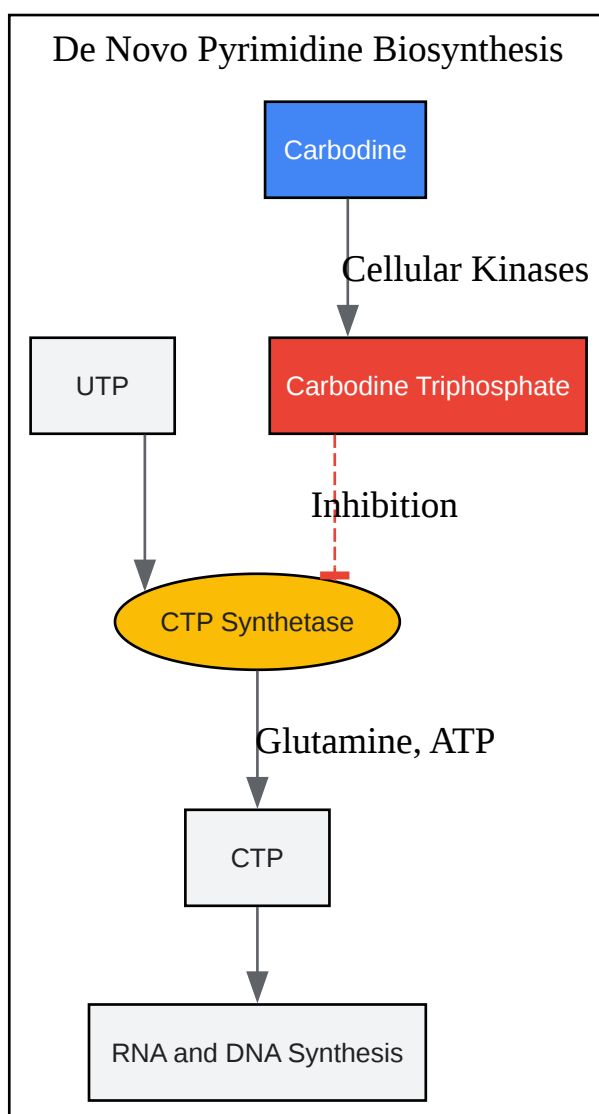
Step	Product	Yield (%)	Melting Point (°C)
1	(±)-1-[cis-2,trans-3-Diacetoxy-cis-4-(acetoxymethyl)cyclopentyl]-3-(β-methoxyacryloyl)urea	-	-
2	(±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]uracil (Carbocyclic Uridine)	-	238-240
3	(±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-4-thiouracil	-	-
4	(±)-4-Amino-1-[cis-2,trans-3-dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-2(1H)-pyrimidinone (Carbodine)	-	250-252 (dec.)

Note: Specific yields for each step were not consistently reported in the initial publications. Further literature review may provide more detailed quantitative data.

Mechanism of Action: Inhibition of CTP Synthetase

The antiviral activity of **carbodine** stems from its ability to disrupt the de novo synthesis of pyrimidine nucleotides. After entering the cell, **carbodine** is anabolized to its triphosphate form, **carbodine** triphosphate. This active metabolite then inhibits CTP synthetase, the enzyme responsible for the conversion of UTP to CTP.

CTP Synthetase Pathway and Inhibition



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Caption: Inhibition of CTP synthetase by **carbodine** triphosphate.

The inhibition of CTP synthetase by **carbodine** triphosphate leads to a depletion of the intracellular pool of CTP. Since CTP is a necessary building block for the synthesis of both RNA and DNA, its scarcity halts viral replication, which is highly dependent on the host cell's nucleotide supply.

Conclusion

Carbodine stands as a significant early example of a carbocyclic nucleoside with potent and broad-spectrum antiviral activity. Its discovery and the elucidation of its mechanism of action have contributed to the broader field of antiviral drug development. The synthetic routes established by Shealy and O'Dell laid the groundwork for the preparation of a wide array of carbocyclic nucleoside analogues. This technical guide provides a consolidated resource for researchers interested in the foundational chemistry and biology of **carbodine**, offering detailed insights into its synthesis and mode of action. Further research into optimizing the synthesis and exploring the full therapeutic potential of **carbodine** and its derivatives remains a promising area of investigation.

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References

- 1. CTP synthetase - Wikipedia [en.wikipedia.org]
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